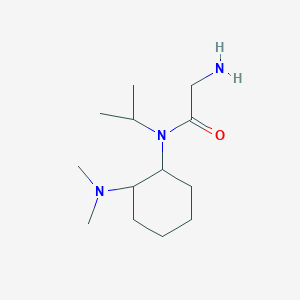

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide

Description

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is a specialized acetamide derivative featuring a dimethylamino-substituted cyclohexyl group and an isopropyl moiety. indicates that this compound was previously marketed as a primary amine product by CymitQuimica but has since been discontinued, limiting its commercial availability.

Properties

IUPAC Name |

2-amino-N-[2-(dimethylamino)cyclohexyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-10(2)16(13(17)9-14)12-8-6-5-7-11(12)15(3)4/h10-12H,5-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBNPYJAAIJZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCCC1N(C)C)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

- Amino vs. Chloro Substituents: The presence of an amino group in the target compound (vs. chloro in ’s analog) likely enhances hydrogen-bonding capacity and solubility, which could favor interactions with bacterial enzyme targets (e.g., aaRS) . In contrast, chloro-substituted acetamides (e.g., alachlor) are associated with herbicidal activity due to increased lipophilicity and membrane permeability .

- Cyclohexyl vs. Comparatively, benzyl derivatives (e.g., 2-chloro-6-fluoro-benzyl in ) may exhibit stronger π-π interactions but reduced solubility .

- Fluorine Incorporation : Fluorinated analogs (e.g., ) often display enhanced metabolic stability and target affinity due to fluorine’s electron-withdrawing effects and small atomic radius .

Biological Activity

2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-acetamide is a synthetic organic compound notable for its unique chemical structure, which includes an amino group, a dimethylamino-cyclohexyl moiety, and an isopropyl-acetamide group. This combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C₁₃H₂₇N₃O

- Molecular Weight : Approximately 241.37 g/mol

The structural features of this compound indicate possible interactions with various biological targets, including neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may modulate pain pathways by interacting with opioid receptors or other neurotransmitter systems, similar to compounds that exhibit analgesic properties comparable to morphine but with reduced dependence liability.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Analgesic Potential : Compounds with similar structures have shown significant analgesic effects. For instance, related compounds have demonstrated efficacy in pain relief comparable to traditional opioids while potentially offering a safer profile regarding addiction and side effects.

- Anti-inflammatory Effects : The presence of the acetamide group may contribute to anti-inflammatory activity, making it a candidate for further research in inflammatory diseases.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some relevant compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexane ring, dimethylamino group | Analgesic potential |

| N-(2-Aminocycloaliphatic)benzamides | Cycloaliphatic structure | Analgesic properties |

| Dimethylaminocyclohexanols | Similar amine functionalities | CNS effects |

| Isopropylamine derivatives | Isopropyl group | Various biological activities |

This comparison highlights the unique structural attributes of this compound while situating it within a broader context of related compounds.

Case Studies and Research Findings

Research studies have explored the potential applications of this compound in various therapeutic areas:

- Pain Management : A study indicated that analogs of this compound could effectively modulate pain pathways in animal models, suggesting its potential as a non-opioid analgesic alternative.

- Neuropharmacology : Investigations into the central nervous system effects revealed that similar compounds might exert neuroprotective effects, indicating potential applications in neurodegenerative diseases .

- Antimicrobial Activity : Although primarily focused on other compounds, some studies have hinted at antimicrobial properties associated with structural analogs, warranting further exploration into the antimicrobial potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.